molecular formula C16H17FN6 B11428419 7-[4-(2-Fluorophenyl)piperazin-1-yl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine

7-[4-(2-Fluorophenyl)piperazin-1-yl]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11428419
M. Wt: 312.34 g/mol
InChI Key: DNSQJWKPLYFJIP-UHFFFAOYSA-N
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Description

7-[4-(2-Fluorophenyl)piperazino]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that features a triazolopyrimidine core fused with a piperazine ring substituted with a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-(2-Fluorophenyl)piperazino]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation, which facilitates the formation of the triazolopyrimidine core . This method is catalyst-free and eco-friendly, making it suitable for industrial applications.

Industrial Production Methods

Industrial production of this compound can leverage the same synthetic routes but on a larger scale. The use of microwave-mediated synthesis allows for efficient and rapid production, with good yields and functional group tolerance . This method also supports late-stage functionalization, which is beneficial for the development of derivatives with enhanced properties.

Chemical Reactions Analysis

Types of Reactions

7-[4-(2-Fluorophenyl)piperazino]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the compound’s activity.

    Substitution: The fluorophenyl group can be substituted with other functional groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-[4-(2-Fluorophenyl)piperazino]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit c-Met and VEGFR-2 kinases, which are involved in cancer cell proliferation . The compound binds to these targets, disrupting their normal function and leading to the inhibition of cell growth and induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[4-(2-Fluorophenyl)piperazino]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. The presence of the fluorophenyl group enhances its binding affinity to certain molecular targets, making it a promising candidate for drug development.

Properties

Molecular Formula

C16H17FN6

Molecular Weight

312.34 g/mol

IUPAC Name

7-[4-(2-fluorophenyl)piperazin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C16H17FN6/c1-12-10-15(23-16(20-12)18-11-19-23)22-8-6-21(7-9-22)14-5-3-2-4-13(14)17/h2-5,10-11H,6-9H2,1H3

InChI Key

DNSQJWKPLYFJIP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)N3CCN(CC3)C4=CC=CC=C4F

Origin of Product

United States

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